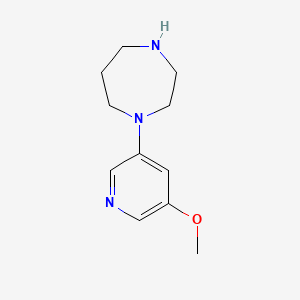
1-(5-Methoxypyridin-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methoxypyridin-3-yl)-1,4-diazepane is an organic compound that features a diazepane ring fused with a methoxypyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane typically involves the following steps:
Formation of the Methoxypyridine Intermediate: The starting material, 5-methoxypyridine, is synthesized through the methylation of pyridine-3-ol using methyl iodide in the presence of a base such as potassium carbonate.
Diazepane Ring Formation: The methoxypyridine intermediate is then reacted with ethylenediamine under reflux conditions to form the diazepane ring. This step may involve the use of a catalyst such as palladium on carbon to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products:
Oxidation: 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane.
Reduction: 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane.
Substitution: 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane.
Applications De Recherche Scientifique
1-(5-Methoxypyridin-3-yl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Methoxypyridin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The methoxypyridine moiety can interact with enzymes and receptors, modulating their activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
- 1-(5-Hydroxypyridin-3-yl)-1,4-diazepane
- 1-(5-Methoxypiperidin-3-yl)-1,4-diazepane
- 1-(5-Alkoxypyridin-3-yl)-1,4-diazepane
Comparison: 1-(5-Methoxypyridin-3-yl)-1,4-diazepane is unique due to its methoxy group, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its hydroxyl or alkoxy analogs. Additionally, the presence of the diazepane ring enhances its stability and binding affinity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H17N3O |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-(5-methoxypyridin-3-yl)-1,4-diazepane |
InChI |
InChI=1S/C11H17N3O/c1-15-11-7-10(8-13-9-11)14-5-2-3-12-4-6-14/h7-9,12H,2-6H2,1H3 |
Clé InChI |
CLRANNZHQRADST-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)N2CCCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



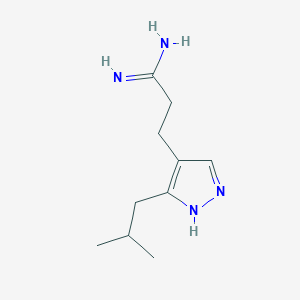
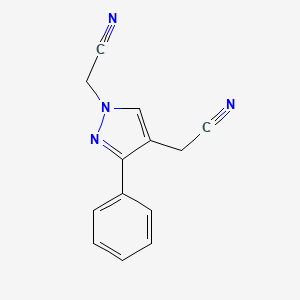
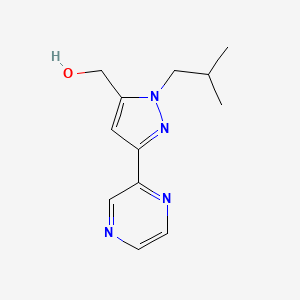
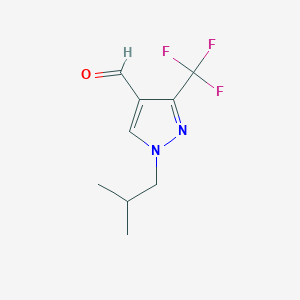

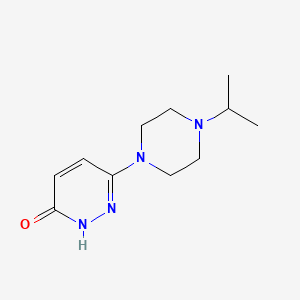

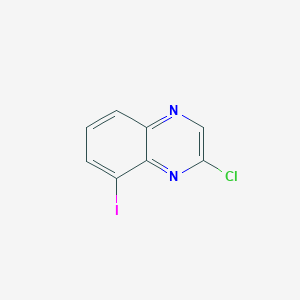
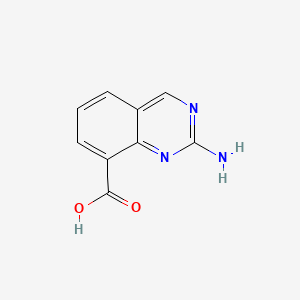

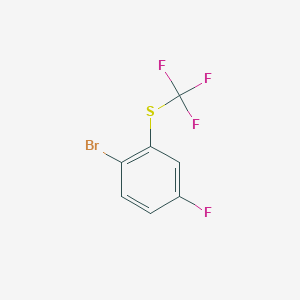
![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)
![[6-[(1R)-1-[(3aR,5R,6S,6aR)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-nitroethyl]-4-phenylmethoxy-1,3-benzodioxol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B15291526.png)
